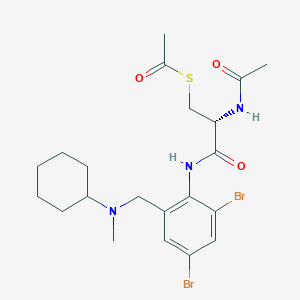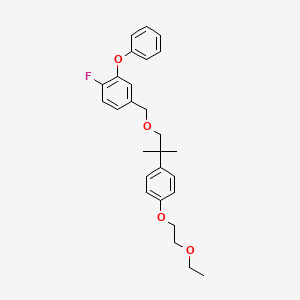
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and Suzuki–Miyaura coupling . The general mechanism for electrophilic aromatic substitution involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave irradiation and the use of specific catalysts to optimize yield and purity . The selection of appropriate reagents and reaction conditions is crucial to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and sulfuric acid for electrophilic aromatic substitution . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated benzene derivative .
Applications De Recherche Scientifique
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, forming sigma-bonds with nucleophilic sites on target molecules . This interaction can lead to various biological and chemical effects, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine .
Uniqueness
Benzene, 4-((2-(4-(2-ethoxyethoxy)phenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
83493-23-6 |
|---|---|
Formule moléculaire |
C27H31FO4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
4-[[2-[4-(2-ethoxyethoxy)phenyl]-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C27H31FO4/c1-4-29-16-17-31-23-13-11-22(12-14-23)27(2,3)20-30-19-21-10-15-25(28)26(18-21)32-24-8-6-5-7-9-24/h5-15,18H,4,16-17,19-20H2,1-3H3 |
Clé InChI |
RXPGBMSRSZJJPX-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


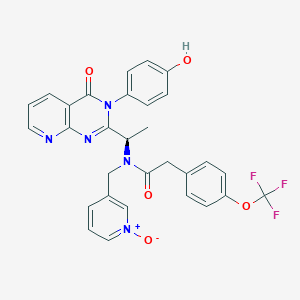
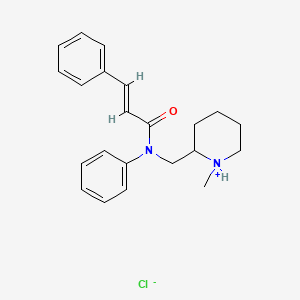
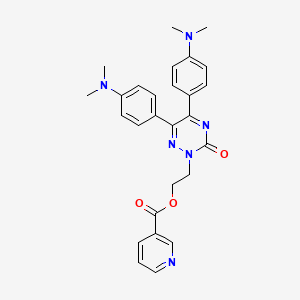
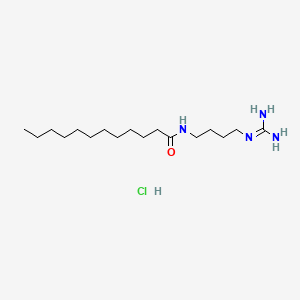
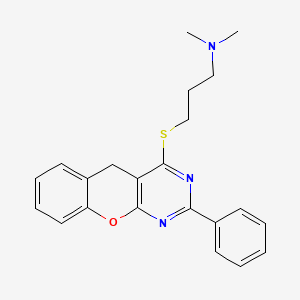
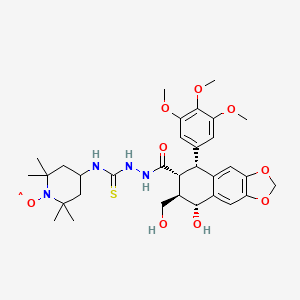
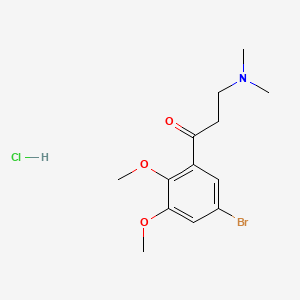
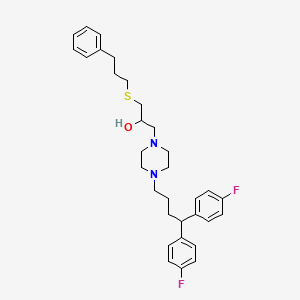
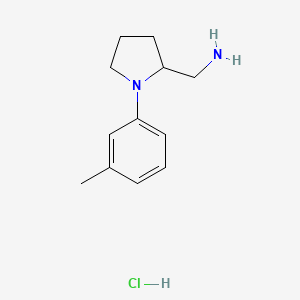
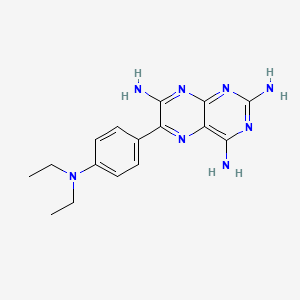
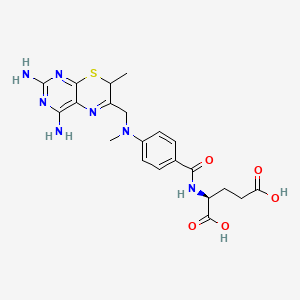
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

